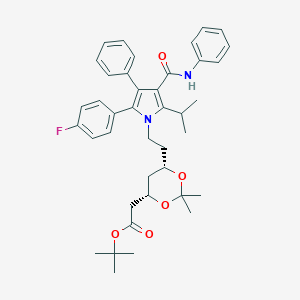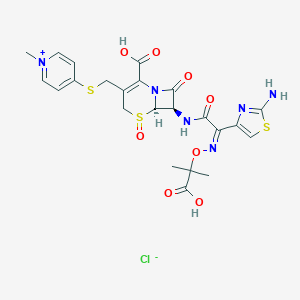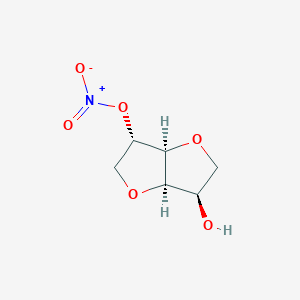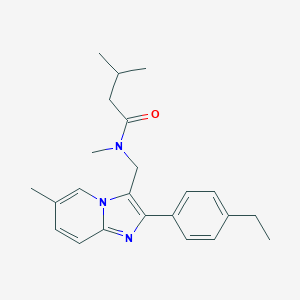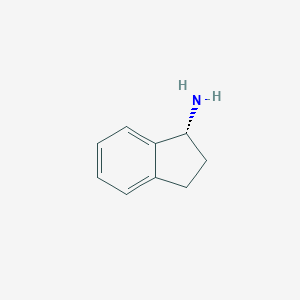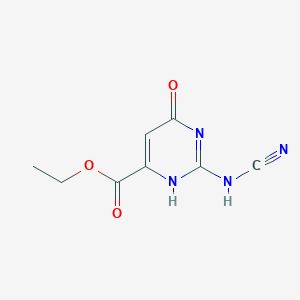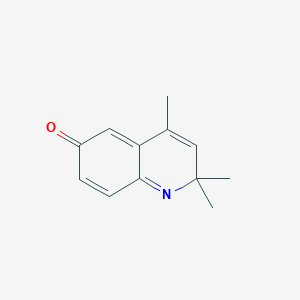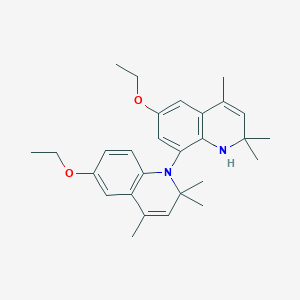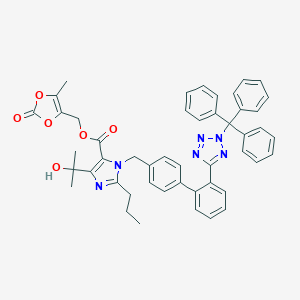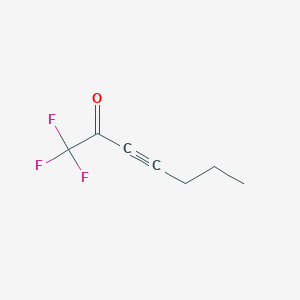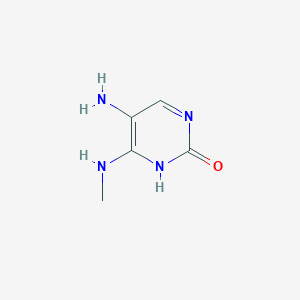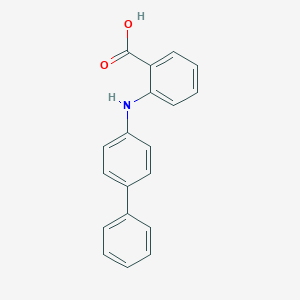
Anthranilic acid, N-(4-biphenylyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthranilic acid, N-(4-biphenylyl)- is a chemical compound that belongs to the class of aromatic carboxylic acids. It is a white crystalline powder that is used in various scientific research applications. The compound is synthesized by several methods, including the reaction of biphenyl with nitric acid and subsequent reaction with sodium hydroxide. The compound has been found to have potential therapeutic applications due to its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
Anthranilic acid, N-(4-biphenylyl)- inhibits the activity of cyclooxygenase-2 (COX-2) by binding to the active site of the enzyme. COX-2 is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of COX-2, the compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
Anthranilic acid, N-(4-biphenylyl)- has been found to have several biochemical and physiological effects. The compound has been found to reduce inflammation and pain in animal models. It has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, the compound has been found to have antimicrobial properties, which may be useful in the treatment of bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Anthranilic acid, N-(4-biphenylyl)- has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and is readily available. It has been found to have potential therapeutic applications, making it a useful compound for drug discovery. However, the compound has limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research of Anthranilic acid, N-(4-biphenylyl)-. One potential direction is the development of new synthetic methods for the compound. Another potential direction is the investigation of the compound's potential therapeutic applications in humans. Additionally, the compound's antioxidant and antimicrobial properties may be further investigated for potential medical applications. Overall, Anthranilic acid, N-(4-biphenylyl)- has shown promise in several scientific research applications and may have potential therapeutic applications in the future.
Métodos De Síntesis
Anthranilic acid, N-(4-biphenylyl)- can be synthesized by several methods. One of the most common methods is the reaction of biphenyl with nitric acid to form 4-nitrobiphenyl. The 4-nitrobiphenyl is then reduced with sodium hydroxide to form the target compound. Another method involves the reaction of biphenyl with sulfuric acid and nitric acid to form 4-nitrobiphenyl, which is then reduced with sodium sulfide to form the target compound.
Aplicaciones Científicas De Investigación
Anthranilic acid, N-(4-biphenylyl)- has been used in several scientific research applications. It has been found to have potential therapeutic applications due to its mechanism of action and physiological effects. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. This inhibition of COX-2 activity has been found to reduce inflammation and pain in animal models.
Propiedades
Número CAS |
101895-15-2 |
|---|---|
Nombre del producto |
Anthranilic acid, N-(4-biphenylyl)- |
Fórmula molecular |
C19H15NO2 |
Peso molecular |
289.3 g/mol |
Nombre IUPAC |
2-(4-phenylanilino)benzoic acid |
InChI |
InChI=1S/C19H15NO2/c21-19(22)17-8-4-5-9-18(17)20-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13,20H,(H,21,22) |
Clave InChI |
VSICPUMVMJXLOE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC=C3C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC=C3C(=O)O |
Otros números CAS |
101895-15-2 |
Sinónimos |
N-(4-Biphenylyl)anthranilic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



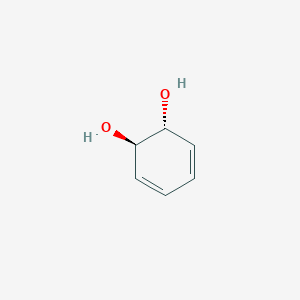
![1-(4-{[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-YL)piperidin-1-YL]methyl}phenyl)-2-phenylethane-1,2-dione](/img/structure/B26622.png)
